molecular formula C7H15NO B024133 (S)-2-(Piperidin-2-yl)ethanol CAS No. 103639-57-2

(S)-2-(Piperidin-2-yl)ethanol

Cat. No.: B024133
CAS No.: 103639-57-2
M. Wt: 129.2 g/mol
InChI Key: PTHDBHDZSMGHKF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Piperidin-2-yl)ethanol (CAS: 17366-48-2) is a chiral piperidine derivative featuring an ethanol substituent at the 2-position of the piperidine ring. Its stereochemistry (S-configuration) is critical for interactions in biological systems, such as receptor binding or enzyme inhibition. This compound is often utilized in pharmaceutical synthesis, particularly in the development of chiral ligands or as a precursor for bioactive molecules .

Preparation Methods

Catalytic Hydrogenation of 2-Pyridineethanol

The industrial-scale synthesis of racemic 2-piperidineethanol involves catalytic hydrogenation of 2-pyridineethanol. As detailed in U.S. Patent 6,258,955B1, ruthenium dioxide (RuO₂) catalyzes this reaction under high hydrogen pressure (≥500 psig) in the presence of piperidine as a co-solvent to suppress N-methylation byproducts . Key parameters include:

CatalystSolventTemperature (°C)Pressure (psig)Yield (%)Byproduct (N-methylated) (%)
RuO₂Piperidine90–120500–1,00085–95<5

This method achieves high conversion but yields racemic product, necessitating subsequent resolution .

Enzymatic Kinetic Resolution

Racemic 2-piperidineethanol is resolved using lipases to selectively acylate one enantiomer. Lipase PS (from Burkholderia cepacia) acetylates the (R)-enantiomer with vinyl acetate, leaving (S)-2-piperidineethanol unreacted (98% ee after hydrolysis) . Parallel use of porcine pancreatic lipase (PPL) for butanoylation enhances selectivity:

EnzymeAcyl DonorTime (h)Temperature (°C)ee (%)Yield (%)
Lipase PSVinyl acetate48409842
PPLVinyl butanoate72379538

This tandem enzymatic approach avoids racemization and simplifies purification .

Diastereomeric Salt Crystallization

Early resolutions employed d-10-camphorsulfonic acid to form diastereomeric salts. Recrystallization from ethanol-ether enriches (S)-2-piperidineethanol, albeit with low yields (≤30%) due to co-precipitation of racemic salts . Modern adaptations using N-sulfonyl pyroglutamic acids improve efficiency:

Resolving AgentSolventRecrystallizationsee (%)Yield (%)
d-10-CamphorsulfonateEthanol-ether59525
N-Sulfonyl pyroglutamic acidMethanol39940

This method remains cost-effective for multi-kilogram production despite scalability challenges .

Asymmetric Catalytic Hydrogenation

While direct asymmetric hydrogenation of 2-pyridineethanol is undocumented, chiral catalysts like (S)-BINAP-Ru complexes could theoretically induce enantioselectivity. Current research focuses on prochiral substrates, but adapting these systems for pyridine derivatives remains exploratory.

StepReagent/ColumnResidence Time (min)Yield (%)
Oxidation to aldehyde2-Iodoxybenzamide1592
Allylation2-Methyl-allylMgBr2088

This technology minimizes manual handling and enhances reproducibility for downstream applications .

Comparative Analysis of Methods

MethodEnantioselectivity (ee %)Yield (%)ScalabilityCost Efficiency
Catalytic Hydrogenation0 (Racemic)90HighHigh
Enzymatic Resolution9842ModerateModerate
Diastereomeric Salts95–9925–40LowLow
Flow Chemistry9892*HighHigh

*Yield for aldehyde intermediate.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Piperidin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

    Reduction: Lithium aluminium tetrahydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

(S)-2-(Piperidin-2-yl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the ethanol moiety can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-2-(Piperidin-2-yl)ethanol Hydrochloride

  • CAS Number : 787622-24-6
  • Structural Differences: Enantiomer of the (S)-form; differs in stereochemistry at the 2-position ethanol group.
  • Key Properties :
    • The hydrochloride salt enhances solubility in polar solvents compared to the free base .
    • Enantiomeric pairs like (S)- and (R)-forms often exhibit divergent biological activities. For example, one enantiomer may act as an agonist while the other is an antagonist at a target receptor .
  • Applications : Used in asymmetric catalysis and as a chiral building block in drug discovery.

Piperidine-2-ethanol (Racemic Mixture)

  • CAS Number : 1484-84-0
  • Structural Differences : Lacks defined stereochemistry (racemic mixture of (R)- and (S)-forms).
  • Key Properties :
    • Classified as acutely toxic (Oral Acute Toxicity Category 4) and corrosive to skin (Skin Corrosion/Irritation Category 1B) .
    • Requires stringent handling precautions, including protective gear to avoid inhalation or dermal exposure .

Ethyl 2-(Piperidin-4-yl)acetate

  • Structural Differences: Ethyl acetate substituent at the 4-position instead of ethanol at the 2-position.
  • Key Properties: Increased lipophilicity due to the ester group, enhancing blood-brain barrier permeability (BBB permeability: 0.85) . Lower hydrogen bond donor count (HBD: 0 vs. 2 in (S)-2-(Piperidin-2-yl)ethanol) reduces solubility in aqueous media .
  • Applications : Intermediate in synthesizing CNS-targeting drugs.

(S)-2-(2-Hydroxyethyl)piperidine Hydrochloride

  • CAS Number : 786684-21-7
  • Structural Differences: Ethanol group attached to a methylene bridge (2-hydroxyethyl) rather than directly to the piperidine ring.
  • Key Properties: Similar solubility profile to this compound but with altered conformational flexibility . Structural isomerism may affect metabolic stability or target engagement.

Physicochemical and Toxicological Data Comparison

Compound Name Molecular Formula Log Po/w Hydrogen Bond Donors Acute Oral Toxicity Skin Irritation
This compound C7H15NO 0.58 2 Not reported Not reported
(R)-2-(Piperidin-2-yl)ethanol HCl C7H15NO·HCl -0.12 2 Not reported Corrosive
Piperidine-2-ethanol C7H15NO 0.58 2 Category 4 Category 1B
Ethyl 2-(Piperidin-4-yl)acetate C9H17NO2 1.32 0 Not reported Not reported

Biological Activity

(S)-2-(Piperidin-2-yl)ethanol, a chiral piperidine derivative, has garnered attention for its potential biological activities, particularly in the realm of pharmaceuticals. This compound is primarily recognized for its role as an intermediate in synthesizing various bioactive molecules, including those exhibiting cyclin-dependent kinase (CDK) inhibitory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its piperidine ring structure, which contributes to its biological activity. The synthesis typically involves the resolution of racemic mixtures to obtain the enantiomerically pure form, which is crucial for maximizing its pharmacological effects. A notable method involves crystallization with resolving agents to achieve high enantiomeric purity (greater than 95% ee) .

PropertyValue
Molecular FormulaC₇H₁₅N
Molecular Weight113.21 g/mol
Melting Point24-26 °C
SolubilitySoluble in water and ethanol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties through its action as a CDK inhibitor. CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that derivatives of this compound can selectively inhibit CDK2, showing promise in cancer treatment strategies .

Antibacterial Activity

Recent investigations into the antibacterial potential of piperidine derivatives have highlighted the efficacy of this compound against various bacterial strains. For instance, derivatives have been tested against uropathogenic Escherichia coli (UPEC), revealing effective antibacterial properties that could contribute to developing new treatments for urinary tract infections .

Antioxidant Effects

In addition to its anticancer and antibacterial activities, this compound has also shown antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound’s ability to scavenge free radicals has been documented in several studies .

Case Study 1: CDK Inhibition

A study published in a pharmaceutical journal investigated the effects of this compound on cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell proliferation due to CDK inhibition, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antibacterial Efficacy

In another study focusing on urinary tract infections, researchers evaluated the antibacterial activity of this compound derivatives against resistant UPEC strains. The findings revealed that these compounds exhibited substantial antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-2-(Piperidin-2-yl)ethanol?

this compound is commonly synthesized via alkylation of piperidine derivatives. For example, 2-(piperidin-2-yl)ethanol can be converted to a Boc-protected intermediate using di-tert-butyl dicarbonate, followed by bromination with CBr₄. Subsequent alkylation with heteroaromatic compounds (e.g., phenothiazine) yields derivatives, which are deprotected using trifluoroacetic acid (TFA) . Alternative routes include microwave-assisted reactions with carbamate intermediates in tetrahydrofuran (THF) .

Q. What safety precautions are critical when handling this compound?

The compound is classified as acutely toxic (oral, Category 4) and causes severe skin burns (Category 1B). Researchers must wear nitrile gloves, lab coats, and eye/face protection. Work should be conducted in a fume hood to avoid inhalation. In case of skin contact, immediately remove contaminated clothing and rinse for 15 minutes under running water .

Q. How can the purity and enantiomeric excess of this compound be verified?

Purity is typically assessed via reverse-phase HPLC with UV detection. Enantiomeric excess is determined using chiral stationary-phase chromatography or nuclear magnetic resonance (NMR) with chiral shift reagents. For example, ¹H NMR analysis of derivatives like benzyl (S)-2-(hydroxypropyl)piperidine-1-carboxylate confirms stereochemistry .

Q. What solvents are compatible with this compound?

The compound is soluble in alcohols (e.g., ethanol) and polar aprotic solvents like DMSO. For solubility in aqueous media, co-solvents such as cyclodextrins or surfactants may be required .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution with lipases can enhance enantiomeric purity. For instance, Maruyama’s method employs chiral auxiliaries to achieve >95% enantiomeric excess in intermediates like (R)-1-((S)-piperidin-2-yl)propan-2-ol .

Q. What strategies mitigate decomposition of this compound under reactive conditions?

The compound decomposes in the presence of strong oxidizers, acids, or bases, releasing carbon/nitrogen oxides. Stability is improved by storing it under inert gas (N₂ or Ar) at 2–8°C. For reactions requiring acidic/basic conditions, use mild reagents (e.g., acetic acid or ammonium hydroxide) and monitor decomposition via TLC or GC-MS .

Q. How does this compound function as a building block in kinase inhibitors?

The piperidine-ethanol moiety is integral to CDK inhibitors like Dinaciclib (SCH727965), where it enhances binding to ATP pockets. Modifications at the piperidine nitrogen (e.g., methylation) or ethanol hydroxyl group (e.g., etherification) modulate potency and selectivity .

Q. What analytical challenges arise when characterizing this compound derivatives, and how are they resolved?

Derivatives with similar polarity (e.g., N-methylated analogs) may co-elute in HPLC. This is addressed using high-resolution mass spectrometry (HRMS) or 2D NMR techniques like COSY and HSQC. For example, HMBC correlations differentiate between regioisomers in benzimidazole derivatives .

Q. How do structural modifications of this compound impact its pharmacological profile?

Introducing electron-withdrawing groups (e.g., halogens) on the piperidine ring increases metabolic stability. Conversely, elongating the ethanol chain improves solubility but may reduce blood-brain barrier penetration. SAR studies on thioridazine analogs demonstrate these trends .

Q. Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to reconcile conflicting data?

Some sources claim the compound is "soluble in ethanol" (95% purity) , while others note limited aqueous solubility. These contradictions arise from batch-specific purity variations (e.g., residual solvents). Researchers should validate solubility via nephelometry or UV-Vis spectrophotometry for their specific batch .

Properties

IUPAC Name

2-[(2S)-piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHDBHDZSMGHKF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353011
Record name 2-[(2S)-Piperidin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103639-57-2
Record name 2-[(2S)-Piperidin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Piperidine-2-ethanol (127 g, 980 mmol) in 95% EtOH (260 mL) was added to (S)-(+)-camphorsulfonic acid (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): mp 173–173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69–70° C. (lit. 68–69° C.); [α]D=14.09° (CHCl3, c=0.2).
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
228.7 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thus, a mixture of R and S enantiomers of piperidine-2-ethanol obtained from Acros and used as received (127 g, 980 mmol) was dissolved in 95% EtOH (260 mL). To the aliphatic alcohol solution was added to (S)-(+)-camphorsulfonic acid obtained from Acros (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): and analyzed by mp 173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69-70° C. (lit. 68-69° C.); [α]D=14.09° (CHCl3, c=0.2). Overall yield of S-isomer isolated, based on initial weight of starting alcohol was 6.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aliphatic alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
260 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Low pressure hydrogenations were carried out by charging 250 mL of solvent, 246 g of 2-pyridineethanol, and catalyst into a pressure vessel capable of agitation, agitating the resulting mixture and pressurizing the vessel and its contents to 500 psi with hydrogen. Under constant hydrogen pressure and continued agitation, the reaction mixture was heated to 150° C. until hydrogen uptake ceased. The pressure vessel and its contents were cooled, vented and the catalyst removed with vacuum filtration. Upon distillation of the filtrate, 2-piperidineethanol was obtained and analyzed on two separate gc columns (6′ CW 20M 160° C. and 15M DB-1 80° C.→220° C.@ 16° C./m capillary column) to provide product yield and composition of the distillate. The results are provided in Table I.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 2
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 3
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 4
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 5
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 6
(S)-2-(Piperidin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.